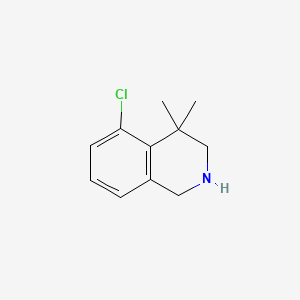
5-氯-4,4-二甲基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a chlorine atom at the 5th position and two methyl groups at the 4th position on the isoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.
科学研究应用
Chemistry
In chemistry, 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is used as a precursor in the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. For this specific compound, the starting materials would include 5-chloro-2-methylbenzaldehyde and 2,2-dimethylpropylamine. The reaction is typically carried out in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
Oxidation: 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. This reaction often requires a catalyst, such as palladium on carbon, and a base, like potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium on carbon catalyst with potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
作用机制
The mechanism of action of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives involves interactions with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
- 5-Chloro-1,2,3,4-tetrahydroisoquinoline
- 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine and dimethyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the dimethyl groups increase its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
属性
IUPAC Name |
5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYVCXNUDIRVOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745100 |
Source


|
| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267273-47-1 |
Source


|
| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
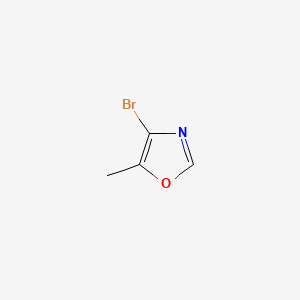
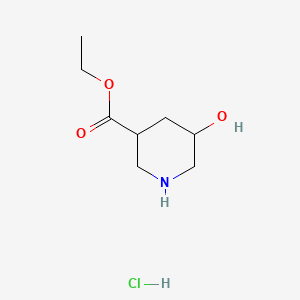
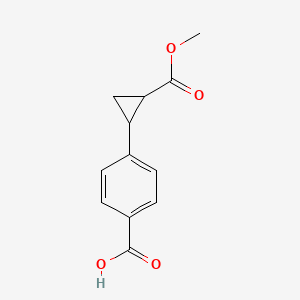
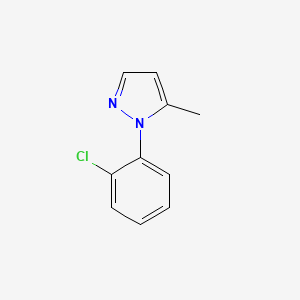
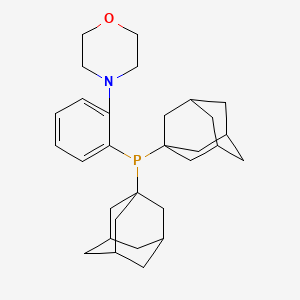
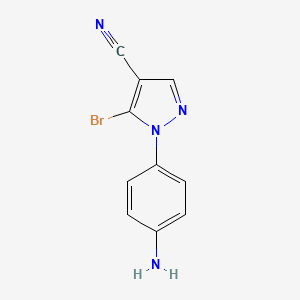
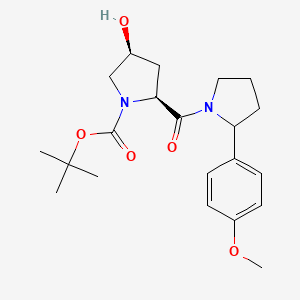
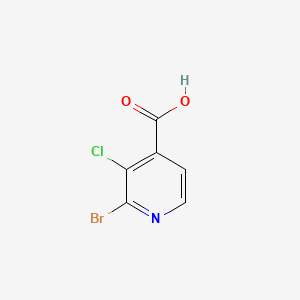
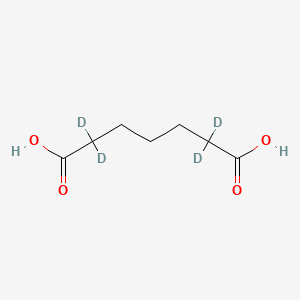
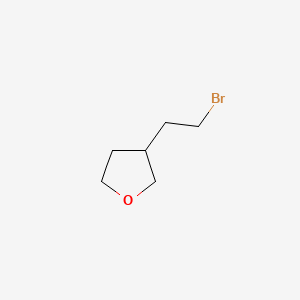
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)


